molecular formula C10H10N2O B174009 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol CAS No. 123532-22-9

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol

Cat. No.: B174009
CAS No.: 123532-22-9
M. Wt: 174.2 g/mol
InChI Key: ZEELFJDEGWFUOH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is a heterocyclic compound that features a pyrazole ring fused to a phenol group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological properties. The presence of both the pyrazole and phenol moieties in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction is carried out in ethanol under reflux conditions for about 2 hours . This method yields the desired pyrazole derivative in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Phenol-1H-Pyrazoles
  • 4-Halogeno-3-Phenol-1H-Pyrazoles
  • 2-(1-Phenol-1H-Pyrazol-5-Yl)Phenols

Comparison: 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is unique due to the presence of a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEELFJDEGWFUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420818
Record name 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123532-22-9
Record name 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-pyrazol-5-yl)phenol
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